molecular formula C22H23NO2 B11235719 N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11235719
M. Wt: 333.4 g/mol
InChI Key: YIKKXMOKYWUBCE-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-methylphenyl group and a propanamide chain substituted with a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde.

    Substitution Reactions: The furan ring is then substituted with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction.

    Amide Formation: The final step involves the formation of the amide bond by reacting the substituted furan with 4-ethylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(propylamino)propanamide: A related compound with similar structural features but different substituents.

    4-chromanone-derived compounds: Compounds with a similar furan ring structure but different functional groups.

Uniqueness

N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to its specific combination of substituents on the furan and amide groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C22H23NO2/c1-3-17-6-10-19(11-7-17)23-22(24)15-13-20-12-14-21(25-20)18-8-4-16(2)5-9-18/h4-12,14H,3,13,15H2,1-2H3,(H,23,24)

InChI Key

YIKKXMOKYWUBCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)C

Origin of Product

United States

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